molecular formula C21H27FN2O2 B11589935 Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- CAS No. 2062-74-0

Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)-

Cat. No.: B11589935
CAS No.: 2062-74-0
M. Wt: 358.4 g/mol
InChI Key: LBTYJJUTDNCITA-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a piperazine core substituted with a p-fluorophenoxybutyl group and an o-methoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- typically involves the following steps:

    Formation of the p-fluorophenoxybutyl intermediate: This can be achieved by reacting p-fluorophenol with a suitable butyl halide under basic conditions.

    Formation of the o-methoxyphenyl intermediate: This involves the reaction of o-methoxyphenol with a suitable halide.

    Coupling with piperazine: The two intermediates are then coupled with piperazine under appropriate conditions, often using a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, known for its use as an anthelmintic.

    1-(4-Phenoxybutyl)piperazine: A similar compound lacking the fluorine and methoxy substituents.

    4-(o-Methoxyphenyl)piperazine: A compound with only the o-methoxyphenyl group.

Uniqueness

Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- is unique due to the presence of both the p-fluorophenoxybutyl and o-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2062-74-0

Molecular Formula

C21H27FN2O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-(4-fluorophenoxy)butyl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C21H27FN2O2/c1-25-21-7-3-2-6-20(21)24-15-13-23(14-16-24)12-4-5-17-26-19-10-8-18(22)9-11-19/h2-3,6-11H,4-5,12-17H2,1H3

InChI Key

LBTYJJUTDNCITA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)F

Origin of Product

United States

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